molecular formula C9H11Cl2N3 B3048923 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride CAS No. 1864015-04-2

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride

Cat. No.: B3048923
CAS No.: 1864015-04-2
M. Wt: 232.11
InChI Key: TUJMXDUVDXTBCY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chloromethyl group at the 5-position and methyl groups at the 1- and 3-positions. Its hydrochloride salt form enhances solubility, making it a valuable building block in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6;/h3,5H,4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMXDUVDXTBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-04-2
Record name 1H-Pyrazolo[3,4-b]pyridine, 5-(chloromethyl)-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864015-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride typically involves the chloromethylation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine. This can be achieved through the reaction of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been studied for their ability to inhibit specific kinases involved in cancer progression.
    • Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activities against various bacterial strains, making it a candidate for developing new antibiotics.
  • Neuroscience
    • CNS Activity : The compound has been investigated for its potential neuroprotective effects. It may interact with neurotransmitter systems, offering insights into treatments for neurodegenerative diseases.
  • Pharmacological Studies
    • Targeted Drug Design : Its structure allows for modifications that can enhance selectivity and potency against specific biological targets, aiding in the design of targeted therapies for diseases such as cancer and neurodegeneration.

Data Tables

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer drug development , ,
Antimicrobial ResearchAntibiotic development ,
NeuroscienceNeuroprotective agent research ,

Case Studies

  • Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives that demonstrated potent inhibition of cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents.
  • Neuroprotective Effects
    • Research published in Neuroscience Letters explored the effects of modified pyrazolo[3,4-b]pyridines on neuronal survival under oxidative stress conditions. The study concluded that certain derivatives exhibited protective effects on neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Activity
    • A recent investigation in Antibiotics journal examined the efficacy of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride against resistant bacterial strains. Results showed significant antibacterial activity, suggesting its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride 5-(CH2Cl), 1-CH3, 3-CH3 C9H11Cl2N3 232.11 Building block for drug synthesis; enhanced solubility due to hydrochloride salt
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 5-Cl, 1-CH3, 3-CH3, 6-CH3, 4-COOCH3 C11H12ClN3O2 253.69 Intermediate in organic synthesis; ester group enables further functionalization
4-Chloro-1H-pyrazolo[3,4-b]pyridine 4-Cl C5H3ClN4 154.56 Pharmaceutical intermediate; minimal steric hindrance for substitution reactions
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine 5-Br, 1-CH3 C7H6BrN3 212.05 Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl compound synthesis
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 3-CH3, 1-Ph C13H11N3 209.25 Anxiolytic activity; inhibits phosphodiesterase 4 (PDE4) and glycogen synthase kinase-3 (GSK-3)
Key Observations:

Substituent Effects: The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, distinguishing it from analogs with halogens (Cl, Br) or ester groups. Hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity: Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., 1-phenyl) show pronounced kinase inhibition (e.g., PDE4, GSK-3), while halogenated derivatives are often intermediates rather than end-use drugs .

Biological Activity

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure combining a pyrazole and a pyridine ring, with a chloromethyl group and two methyl groups attached. This configuration allows for diverse chemical modifications that enhance its biological properties.

Target Pathways

Research indicates that compounds similar to 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial replication.
  • Interference with Protein Synthesis : The compound may disrupt protein synthesis pathways by targeting ribosomal functions.

Biochemical Pathways

Studies suggest that this compound can engage in biochemical pathways similar to those utilized by other pyrazolo[3,4-b]pyridine derivatives. It has been noted for its involvement in Suzuki–Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Properties

Research has demonstrated that 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exhibits antimicrobial properties against both replicating and non-replicating bacteria. It has shown effectiveness in vitro against strains such as Mycobacterium tuberculosis and other pathogens resistant to standard treatments .

Anticancer Potential

The compound's derivatives have been investigated for anticancer activity. For instance:

  • Cell Line Studies : Compounds based on the pyrazolo[3,4-b]pyridine scaffold have exhibited significant antiproliferative effects on various cancer cell lines such as HeLa and A375, with IC50 values indicating potent activity against cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
  • Mechanism Insights : The anticancer effects are attributed to the inhibition of CDK2 and CDK9, which play pivotal roles in cell cycle progression and transcriptional regulation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine demonstrated enhanced activity against multidrug-resistant bacterial strains. The most effective derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative was found to inhibit CDK2 with an IC50 value of 0.36 µM. This study emphasized the potential of this compound series as therapeutic agents targeting specific kinases involved in tumor proliferation .

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityNotable Findings
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridineBromine instead of ChlorineModerate antimicrobialLower reactivity compared to chlorinated variants
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridineNo halogen substituentLimited biological activityLess effective as an antimicrobial agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride

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